molecular formula C19H14BrNO4 B2831706 7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850751-41-6

7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2831706
CAS No.: 850751-41-6
M. Wt: 400.228
InChI Key: MWPWLVZWDHPXHB-UHFFFAOYSA-N
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Description

7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole scaffold with distinct substituents: a bromine atom at position 7, a 2-methoxyphenyl group at position 1, and a methyl group at position 2.

The synthesis of this compound is achieved via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method allows for high substituent diversity, with yields ranging from 43–86% and purity exceeding 95% (HPLC) .

Properties

IUPAC Name

7-bromo-1-(2-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-21-16(11-5-3-4-6-13(11)24-2)15-17(22)12-9-10(20)7-8-14(12)25-18(15)19(21)23/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPWLVZWDHPXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Group:

    Cyclization: The formation of the dihydrochromeno-pyrrole core is achieved through a cyclization reaction, which may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine substituent at position 7 undergoes nucleophilic substitution under Suzuki–Miyaura coupling conditions. For example:

  • Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C yields 7-aryl derivatives .
  • Yield range : 65–82% (varies with electron-donating/withdrawing substituents on the boronic acid) .

Electrophilic Aromatic Substitution

The electron-rich pyrrole-dione moiety participates in electrophilic nitration and sulfonation:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions 4 or 5 of the pyrrole ring .
  • Sulfonation : Reaction with ClSO₃H in CH₂Cl₂ produces sulfonated derivatives, with regioselectivity influenced by steric effects of the 2-methoxyphenyl group .

Reduction and Oxidation Reactions

  • Dihydrochromeno Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the 1,2-dihydrochromeno ring to a chroman system, altering conjugation .
  • Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group (quantitative yield) .

Ring-Opening and Recyclization

Reaction with hydrazine hydrate in DMF at 100°C triggers ring-opening to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones :

ReagentConditionsProduct StructureYield (%)
Hydrazine hydrateDMF, 100°C, 4hPyrrolopyrazolone derivatives72–85

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings:

  • Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene), CuI/Pd(PPh₃)₂Cl₂ in Et₃N yields 7-alkynyl derivatives (55–78% yield) .
  • Buchwald–Hartwig Amination : Primary amines (e.g., benzylamine) react under Pd₂(dba)₃/XPhos catalysis to form 7-amino derivatives .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to analogs:

Compound ModificationReactivity ProfileKey Citation
Bromine at C7 (target)Enhanced Suzuki coupling efficiency vs. methyl
2-Methoxy vs. 4-hydroxyphenylAltered electrophilic substitution regioselectivity
Dihydrochromeno vs. chromenoSusceptibility to oxidation reduced

Mechanistic Insights

  • Ring-Opening Mechanism : Hydrazine attacks the lactone carbonyl, leading to pyrrolopyrazolone formation via tautomerization (supported by ¹H/¹³C NMR) .
  • Electrophilic Substitution : The pyrrole-dione ring directs electrophiles to meta positions relative to the electron-withdrawing dione groups .

Scientific Research Applications

7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones is exemplified by variations in substituents at positions 1, 2, 7, and the aromatic rings. Below, we compare 7-bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with key analogs (Table 1).

Key Observations

Substituent Effects on Reactivity and Yield

  • Bromine and chlorine at position 7 improve electrophilicity, facilitating further functionalization. However, bulkier substituents (e.g., 2-furylmethyl at position 2) may reduce yields due to steric hindrance .
  • Methoxy groups on the aryl ring (e.g., 3,4,5-trimethoxyphenyl) enhance solubility but require longer reaction times during synthesis .

Physical Properties Melting points correlate with substituent polarity. Hydroxy and methoxy groups (e.g., 4{8–11-24}, mp >295°C) increase intermolecular hydrogen bonding, raising melting points compared to non-polar analogs . IR spectra consistently show strong C=O stretches (~1700 cm⁻¹), confirming the diketone moiety .

Synthetic Versatility

  • The target compound’s synthesis (43–86% yield) aligns with MCR efficiency, whereas derivatives with multiple electron-withdrawing groups (e.g., 7-Cl) exhibit slightly lower yields (e.g., 72% for 4{8–11-24}) .
  • Ring-opening reactions with hydrazine hydrate enable conversion to pyrrolopyrazolones, a feature shared across this family .

Biological Activity

The compound 7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Structural Characteristics

This compound is characterized by:

  • A bromine atom at the 7-position.
  • A methoxyphenyl group at the 1-position.
  • A methyl group at the 2-position.
    These structural features contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit various biological activities, including:

  • Antioxidant properties : Compounds in this class have shown capability in scavenging free radicals and protecting against oxidative stress.
  • Antibacterial activity : Some chromeno derivatives have demonstrated effectiveness against various bacterial strains, notably Staphylococcus aureus and Escherichia coli.
  • Anticancer potential : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.

The biological effects of this compound may involve:

  • Enzyme inhibition : The compound may inhibit enzymes critical for cellular processes or disease progression.
  • Receptor interaction : It could bind to specific receptors, modulating signal transduction pathways.
  • Gene expression modulation : The compound may influence gene expression related to various biological functions.

Antioxidant Activity

Studies have shown that chromeno derivatives can exhibit significant antioxidant activity. For instance:

  • The compound demonstrated a notable ability to reduce oxidative stress markers in vitro, suggesting potential protective effects against cellular damage.

Antibacterial Activity

In vitro studies have highlighted the antibacterial properties of related chromeno derivatives:

  • A study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, with comparison to standard antibiotics like ciprofloxacin .

Anticancer Activity

Preliminary investigations into the anticancer potential of chromeno derivatives suggest:

  • Inhibition of cell proliferation in various cancer cell lines was observed. For example, some derivatives showed IC50 values indicating effective cytotoxicity against breast and lung cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Chromeno Core : This can be achieved through cyclization reactions involving hydroxyphenyl ketones.
  • Pyrrole Ring Introduction : A condensation reaction with an appropriate amine derivative introduces the pyrrole ring.
  • Bromination : Bromine is introduced using brominating agents such as N-bromosuccinimide (NBS).
  • Methoxylation : The methoxy group is added via methylation reactions using agents like dimethyl sulfate .

Case Studies

Several studies have focused on the biological activity of chromeno derivatives:

StudyFindings
Demonstrated antioxidant activity and potential as a glucokinase activator.
Reported antibacterial activity with MIC values suggesting effectiveness against resistant strains.
Investigated DNA-binding properties and acetylcholinesterase inhibition in related compounds.

Q & A

Q. Key Data :

StepReagents/ConditionsYield Range
Core FormationDMF, 100°C, 12h50–65%
BrominationNBS, CCl₄, RT70–85%
Substituent AttachmentDIAD, PPh₃, THF60–75%

How is the compound characterized to confirm its structure and purity?

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks. For example, the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (1650–1700 cm1^{-1}) and C-Br bonds (550–600 cm1^{-1}) .
  • Elemental Analysis : Validates molecular formula (e.g., C₂₃H₁₈BrNO₄) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 486.4 [M+1]) .

Q. Advanced

  • Thermal Analysis : DSC/TGA evaluates thermal stability (decomposition >250°C) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions .

What biological activities are associated with this compound, and how are they assessed?

Basic
Preliminary screening often includes:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values reported for HeLa or MCF-7) .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. Advanced

  • Mechanistic Studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity to targets like topoisomerases .
  • In Vivo Models : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require quenching to prevent byproducts .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps or Pd catalysts for cross-couplings .
  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions .
  • Real-Time Monitoring : TLC or HPLC tracks intermediates to adjust reaction times .

Q. Example Optimization Table :

ParameterInitial ConditionOptimized ConditionYield Improvement
SolventEthanolDMF+20%
CatalystNonePd(OAc)₂+15%
TemperatureRT80°C+25%

How can researchers resolve discrepancies in structure-activity relationship (SAR) studies for derivatives?

Q. Advanced

  • Systematic Substitution : Synthesize analogs with targeted substitutions (e.g., replacing Br with Cl or modifying methoxy positions) to isolate contributing groups .
  • Computational Modeling : DFT calculations or molecular docking to predict binding modes and electronic effects .
  • Data Normalization : Compare bioactivity data against standardized controls (e.g., doxorubicin for cytotoxicity) to reduce batch variability .

Q. Case Study :

  • Contradiction : A 7-Cl derivative showed higher cytotoxicity than the 7-Br analog despite similar lipophilicity.
  • Resolution : X-ray crystallography revealed Br’s larger van der Waals radius disrupted target binding .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Byproduct Management : Scale-dependent side reactions (e.g., dimerization) require flow chemistry or continuous purification .
  • Cost-Effective Reagents : Replace expensive catalysts (e.g., Pd) with Ni-based alternatives .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Advanced

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation (validated via HPLC stability assays) .
  • Humidity Control : Lyophilization reduces hydrolysis of the lactone ring .
  • Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) confirm shelf life .

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